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Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-

Thermoset polymers High-temperature composites Aerospace materials

Fluorene-cardo diepoxy monomer (CAS 47758-37-2) overcoming the thermal-optical-dielectric trade-offs inherent to conventional DGEBA resins. The rigid, perpendicular cardo architecture delivers mutually reinforcing properties unattainable with bisphenol A-based epoxies: • Tg ≥260°C (DDM-cured): ~100°C above DGEBA/DDM, enabling CFRP composites for engine nacelles and supersonic airframes with retained hot/wet compressive strength • Refractive index ~1.655: preferred precursor for OLED/micro-LED encapsulation; episulfide derivatives reach n = 1.707 for nanoimprint lithography • κ ≈ 3.89 at 1 MHz (advanced formulations ~2.6 at 10 GHz): reduces insertion loss in 5G/6G HDI substrates; ~26% higher signal velocity vs. DGEBA/DDS at 10 GHz • Char yield 27% at 700°C (vs. 14% for DGEBA/DDM): meets EN 45545-2/FAR 25.853 fire standards with reduced or eliminated halogenated additives

Molecular Formula C31H26O4
Molecular Weight 462.5 g/mol
CAS No. 47758-37-2
Cat. No. B1294727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-
CAS47758-37-2
Molecular FormulaC31H26O4
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)OCC7CO7
InChIInChI=1S/C31H26O4/c1-3-7-29-27(5-1)28-6-2-4-8-30(28)31(29,21-9-13-23(14-10-21)32-17-25-19-34-25)22-11-15-24(16-12-22)33-18-26-20-35-26/h1-16,25-26H,17-20H2
InChIKeyLCSAOPVSVLGDLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-[9H-Fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-oxirane (CAS 47758-37-2): A Fluorene-Cardo Diepoxy Monomer for High-Performance Thermosets


Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- (CAS 47758-37-2), commonly referred to as 9,9-Bis(4-glycidyloxyphenyl)fluorene or DGEBF, is a fluorene-based diepoxy monomer belonging to the class of cardo-structure epoxy resins . The compound features a rigid fluorene core bearing two glycidyl ether functionalities, yielding a molecular formula of C31H26O4 and a molecular weight of 462.54 g/mol [1]. Its defining structural characteristic is the sp³-hybridized C9 carbon of the fluorene ring, which introduces a bulky, perpendicular cardo (hinge) geometry that disrupts chain packing, elevates free volume, and imparts a distinctive combination of high thermal stability, high refractive index (~1.655), and low moisture uptake relative to conventional bisphenol A-based epoxy resins (DGEBA) [2].

Why In-Class Epoxy Monomers Cannot Replace 2,2'-[9H-Fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-oxirane (CAS 47758-37-2) Without Performance Loss


Generic epoxy monomers such as DGEBA (bisphenol A diglycidyl ether) and cycloaliphatic epoxies (e.g., TDE-85) lack the fluorene-9-ylidene cardo architecture that is structurally integral to CAS 47758-37-2 . The cardo fluorene moiety introduces a rigid, orthogonal aromatic framework that simultaneously increases glass transition temperature (Tg), raises char yield, reduces moisture absorption, and elevates refractive index—properties that are mutually exclusive in many conventional epoxy systems [1][2]. Substituting this monomer with a non-fluorene analog in a formulation designed for high-temperature optical or electronic packaging applications will predictably degrade at least one critical performance axis, because no single commercially available non-fluorene epoxy resin concurrently delivers Tg ≥ 260°C, char yield ≥ 27% at 700°C, and refractive index ≥ 1.65. The quantitative comparisons below establish the magnitude of these differentials.

Quantitative Evidence Guide: Verified Performance Differentiation of CAS 47758-37-2 vs. Conventional Epoxy Resins


Glass Transition Temperature (Tg): DGEBF/DDM Outperforms DGEBA/DDM by Approximately 100°C

When cured with 4,4′-diaminodiphenylmethane (DDM), the diglycidyl ether of bisphenol fluorene (DGEBF, i.e., CAS 47758-37-2) achieves a glass transition temperature (Tg) of 260°C as determined by dynamic mechanical analysis (DMA), compared with approximately 160°C for DGEBA/DDM under equivalent curing conditions—a differential of roughly +100°C [1]. This advantage is attributed to the rigid fluorene cardo structure restricting segmental chain motion [2].

Thermoset polymers High-temperature composites Aerospace materials

Char Yield at 700°C: DGEBF/DDM Nearly Doubles the Carbonaceous Residue of DGEBA/DDM

Under thermogravimetric analysis (TGA) in nitrogen atmosphere, the cured DGEBF/DDM system yields approximately 27% char residue at 700°C, compared with only 14% for DGEBA/DDM—a relative increase of roughly 93% [1]. The onset degradation temperature for DGEBF/DDM is 370°C [1]. The higher char yield reflects the intrinsic thermal stability and char-forming propensity of the fluorene polyaromatic backbone [2].

Flame retardancy Thermal degradation Intumescent materials

Moisture Absorption: DGEBF-Based Systems Exhibit Lower Water Uptake than DGEBA and TDE-85 Analogues

Cured DGEBF/fluorenyl diamine systems exhibit remarkably lower moisture absorption compared with DGEBA/fluorenyl diamine systems, and display much better moisture resistance relative to TDE-85/fluorenyl diamine systems [1]. The hydrophobic fluorenyl cardo structure increases free volume while reducing polar group accessibility to water molecules, a dual mechanism not available to linear bisphenol or cycloaliphatic epoxy architectures [2].

Electronic packaging Moisture resistance Reliability testing

Refractive Index: Fluorene-Cardo Monomer Achieves nD ≥ 1.655 vs. Typical Epoxy Range of 1.53–1.57

The monomeric refractive index (nD) of CAS 47758-37-2 is reported as 1.655 . For comparison, the refractive index of conventional epoxy resins (e.g., DGEBA-based systems) typically falls within the range of 1.53–1.57 [1]. The ~0.08–0.13 unit elevation is a direct consequence of the high molar refraction contributed by the fluorene conjugated π-system and the cardo geometry, which increases molecular polarizability without inducing excessive birefringence . When converted to episulfide derivatives, the refractive index can reach 1.707 at 590 nm while maintaining thermal stability up to 290°C .

Optical materials High-refractive-index polymers OLED encapsulation

Dielectric Performance: Bisphenol Fluorene Epoxy Resin Delivers Lower Dielectric Constant (κ = 3.89) than DGEBA (κ = 4.63) at 1 MHz

A bisphenol fluorene epoxy resin (BFBEP, structurally analogous to DGEBF) cured with 4,4′-diaminodiphenyl sulfone (DDS) exhibits a dielectric constant (κ) of 3.89 and a dielectric loss tangent (tan δ) of 0.015 at 1 MHz, compared with κ = 4.63 and tan δ = 0.036 for DGEBA/DDS under identical conditions [1]. When cured with a trifluoromethyl-containing active ester (PTTB), the fluorene-based system achieves κ = 2.9 at 1 MHz and κ ≈ 2.6 at 10 GHz, alongside a storage modulus of 4964 MPa (vs. 3418 MPa for DGEBA/DDS) [1]. The lower dielectric constant is attributed to the increased free volume and reduced dipole density conferred by the bulky fluorene cardo structure [1].

High-frequency circuits Low-dielectric materials 5G/6G communication

Proven Application Scenarios Where CAS 47758-37-2 Delivers Quantifiable Advantage Over Generic Epoxy Monomers


High-Temperature Aerospace Structural Composites (Service Temperature > 200°C)

In carbon-fiber-reinforced polymer (CFRP) composites for aircraft engine nacelles, wing leading edges, and supersonic vehicle airframes, the DGEBF/DDM system's Tg of 260°C—approximately 100°C above DGEBA/DDM—provides a critical margin against heat-induced softening during aerodynamic heating and engine bleed-air exposure [1]. Procurement selection of CAS 47758-37-2 over DGEBA in these applications is justified by the quantifiable Tg differential, which directly correlates with hot/wet compressive strength retention at temperatures where DGEBA-based laminates would undergo glass transition and catastrophic modulus loss.

OLED Display Thin-Film Encapsulation and High-Refractive-Index Optical Coatings

The monomer refractive index of 1.655—substantially above the 1.53–1.57 range of DGEBA-based resins—makes CAS 47758-37-2 a preferred precursor for high-refractive-index encapsulation layers in OLED and micro-LED displays . Episulfide derivatives of this monomer achieve n = 1.707 at 590 nm with thermal stability to 290°C, enabling nanoimprint lithography of photonic structures with sub-micron feature fidelity . The high refractive index reduces the critical angle for total internal reflection, directly increasing light outcoupling efficiency by a calculable percentage proportional to (n_encapsulant/n_air)² — a quantitative optical design advantage not achievable with generic epoxy resins.

High-Frequency Printed Circuit Board (PCB) and IC Substrate Matrix Resins (≥ 1 GHz)

For 5G/6G communication base stations and high-speed computing substrates operating at frequencies ≥ 1 GHz, the bisphenol fluorene epoxy architecture delivers κ = 3.89 at 1 MHz (vs. 4.63 for DGEBA/DDS), with advanced formulations achieving κ ≈ 2.6 at 10 GHz [2]. The quantitatively lower dielectric constant and loss tangent translate into higher signal propagation velocity (v ∝ 1/√κ) and reduced insertion loss (dB/cm). For a 10 GHz transmission line, the difference between κ = 2.9 and κ = 4.63 corresponds to approximately a 26% increase in signal velocity, a decisive advantage for high-layer-count, high-density interconnect (HDI) boards where signal integrity margins are vanishingly small.

Flame-Retardant, Low-Smoke Mass-Transit Interior Panels and Ablative Thermal Protection Systems

The char yield of DGEBF/DDM at 700°C (27%) nearly doubles that of DGEBA/DDM (14%), indicating substantially higher intrinsic flame retardancy and ablative performance [1]. In railway carriage interior panels (EN 45545-2), aircraft cabin materials (FAR 25.853), and rocket motor ablative linings, higher char yield translates into lower heat release rate, reduced smoke density, and greater dimensional integrity of the char layer during fire exposure. This quantifiable char yield advantage enables formulators to meet stringent fire-safety standards with reduced or eliminated halogenated/phosphorus flame-retardant additives, preserving mechanical properties and reducing formulation complexity.

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